5-Tamra-DRVYIHP is a synthetic peptide that incorporates the fluorescent dye TAMRA (Tetramethylrhodamine) into its structure. This peptide is derived from Angiotensin (1-7), which is a biologically active fragment of the renin-angiotensin system, known for its vasodilatory and natriuretic properties. The sequence DRVYIHP corresponds to Angiotensin (1-7), and the addition of TAMRA allows for enhanced visualization in biochemical assays and cellular studies.
This compound is classified as a fluorescent peptide. It falls under the category of bioconjugates, which are molecules combining biomolecules with non-biological entities, such as fluorescent dyes, to facilitate detection and analysis in biological systems.
The synthesis of 5-Tamra-DRVYIHP typically involves solid-phase peptide synthesis (SPPS), a widely used method for producing peptides. This technique allows for precise control over the sequence and modifications of the peptide during synthesis.
The molecular structure of 5-Tamra-DRVYIHP includes:
The exact three-dimensional structure can be analyzed using techniques like nuclear magnetic resonance (NMR) spectroscopy or X-ray crystallography, although specific structural data for this conjugate may not be widely available.
5-Tamra-DRVYIHP can participate in various biochemical reactions, particularly those involving receptor binding or enzyme interactions relevant to angiotensin signaling pathways.
5-Tamra-DRVYIHP functions primarily through its interaction with specific receptors in target cells:
Research indicates that Angiotensin (1-7) has protective cardiovascular effects, contrasting with the actions of Angiotensin II . Studies show that 5-Tamra-DRVYIHP retains these properties due to its structural similarity to Angiotensin (1-7).
5-Tamra-DRVYIHP has several scientific applications:
5-Tamra-DRVYIHP is a synthetic bioconjugate comprising two functionally distinct components: the 5-carboxytetramethylrhodamine (5-TAMRA) fluorophore covalently linked to the heptapeptide sequence DRVYIHP. This peptide corresponds to the angiotensinogen-derived substrate (positions 6–13) cleaved by angiotensin-converting enzyme (ACE) in the renin-angiotensin system. Structurally, 5-TAMRA is a xanthene-derived dye characterized by a rhodamine backbone with four methyl groups attached to nitrogen atoms, enhancing its fluorescence quantum yield (0.3–0.5) and photostability. The carboxylic acid moiety of 5-TAMRA typically forms an amide bond with the N-terminal aspartate (D) or side chain of lysine residues within the peptide, facilitated by NHS ester chemistry [1] [5].
The conjugate’s spectral properties are defined by TAMRA’s excitation (546–555 nm) and emission (576–580 nm) maxima in the orange-red spectrum, enabling detection in multiplexed assays. Its molecular weight (~1,200 Da) combines the peptide mass (898.98 Da) and 5-TAMRA mass (430.45 Da, C₂₅H₂₂N₂O₅), plus linker atoms [4] [5]. Unlike mixed isomers (5(6)-TAMRA), the pure 5-isomer minimizes chromatographic heterogeneity, enhancing reproducibility in quantitative assays [7].
Table 1: Structural and Spectral Properties of 5-Tamra-DRVYIHP Components
Component | Chemical Features | Excitation/Emission Maxima | Molecular Weight |
---|---|---|---|
5-TAMRA | Rhodamine core, tetramethylated, carboxylated | 546–555 nm / 576–580 nm | 430.45 g/mol |
Peptide (DRVYIHP) | Asp-Arg-Val-Tyr-Ile-His-Pro | Non-fluorescent | 898.98 g/mol |
Conjugate | Amide bond via NHS ester chemistry | 552 nm / 578 nm (typical) | ~1,329 g/mol |
The evolution of rhodamine dyes began in the 19th century with the synthesis of rhodamine 6G, but transformative advances occurred in the 1980s–2000s. Early rhodamines suffered from pH sensitivity and poor photostability, limiting biological utility. The development of tetramethylrhodamine (TAMRA) derivatives addressed these flaws through methyl substitutions at the amino groups, which rigidified the fluorophore’s structure and enhanced quantum yield. U.S. Patent US6750357B1 (2004) catalyzed this progress by detailing synthetic routes to isomerically pure rhodamine dyes, including 5- and 6-TAMRA configurations [6]. These innovations enabled site-specific labeling without fluorescence quenching, a critical advancement for Förster resonance energy transfer (FRET) probes.
The commercial availability of 5-TAMRA phosphoramidites (e.g., Glen Research’s TAMRA-dT) in the 1990s facilitated automated oligonucleotide synthesis, while NHS esters simplified peptide conjugation. Unlike earlier mixtures, isomerically defined 5-TAMRA offered batch-to-batch consistency, making it indispensable in quantitative PCR (TaqMan probes) and live-cell imaging [3] [6].
Table 2: Milestones in Rhodamine-Based Fluorophore Development
Time Period | Key Advancement | Impact |
---|---|---|
1887 | Synthesis of rhodamine 6G | Foundation for xanthene fluorophores |
1980s | Introduction of carboxytetramethylrhodamine (TAMRA) | Improved pH stability and brightness |
1990s | Commercial 5-TAMRA phosphoramidites/supports | Enabled automated oligonucleotide labeling |
2004 | Patent US6750357B1 for pure isomers | Standardized synthesis of 5/6-TAMRA derivatives |
TAMRA excels as a fluorescent tag due to its balance of photostability, brightness, and compatibility with common excitation sources (e.g., 532 nm lasers, mercury arc lamps). Its molar extinction coefficient (~90,000 M⁻¹cm⁻¹) and quantum yield generate intense signals in microscopy and flow cytometry. Unlike fluorescein derivatives (e.g., FITC), TAMRA’s emission in the red spectrum (580 nm) minimizes interference from cellular autofluorescence, enhancing signal-to-noise ratios in tissue imaging [1] [4].
Conjugation to biomolecules employs two primary chemistries:
Notably, 5-TAMRA’s pH sensitivity necessitates buffer optimization (e.g., HEPES at pH 7.0) to prevent fluorescence quenching in alkaline environments [1] [5]. Its broad emission spectrum limits multiplexing compared to cyanine dyes (e.g., Cy3), but it remains a superior FRET acceptor for green-emitting donors like FAM in protease assays [3] [8].
Table 3: Comparison of TAMRA with Common Fluorescent Dyes
Dye | Excitation/Emission (nm) | Quantum Yield | Photostability | Primary Applications |
---|---|---|---|---|
5-TAMRA | 546/579 | 0.3–0.5 | High | FRET, qPCR, live-cell imaging |
FITC | 495/517 | 0.7–0.9 | Moderate | Immunofluorescence, microscopy |
Cy3 | 550/570 | 0.15 | High | Super-resolution microscopy |
Conjugates like 5-Tamra-DRVYIHP bridge peptide functionality with reporter capabilities, enabling real-time analysis of biochemical interactions. Their primary applications include:
Challenges persist in purification due to TAMRA’s hydrophobicity, often requiring reverse-phase HPLC with trifluoroacetic acid to remove unreacted dye. Additionally, label position (N-terminus vs. lysine side chain) impacts peptide bioactivity, demanding empirical optimization [7] [10].
Table 4: Research Applications of 5-Tamra-DRVYIHP Conjugates
Application | Mechanism | Detection Method |
---|---|---|
FRET Protease Sensing | ACE cleavage disrupts FAM→TAMRA energy transfer | Fluorescence lifetime imaging |
Subcellular Tracking | pH-insensitive emission in endosomes | Confocal microscopy |
High-Throughput Screening | Fluorescence polarization of bound vs. free conjugate | Microplate reader |
5-Tamra-DRVYIHP exemplifies the convergence of peptide pharmacology and advanced optics, providing a versatile scaffold for probing biological complexity at molecular resolution.
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: